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Compound of Interest

Compound Name: Dibutylamine

Cat. No.: B089481

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic
Resonance (NMR) spectral data for dibutylamine. The information is intended to support
researchers and professionals in the fields of chemical analysis, drug development, and
materials science by offering detailed spectral data, experimental protocols, and a structural
correlation of the spectral peaks.

Introduction to Dibutylamine

Dibutylamine, also known as N-butylbutan-1-amine, is a secondary amine with the chemical
formula C8H19N.[1][2] It is a colorless to yellow liquid with a characteristic amine-like odor.[1]
Dibutylamine finds applications as a corrosion inhibitor, in the manufacture of emulsifiers, and
as a flotation agent.[2] Understanding its molecular structure and purity is crucial for its various
industrial and research applications, and 13C NMR spectroscopy is a powerful analytical
technique for this purpose.

13C NMR Spectral Data

The 13C NMR spectrum of dibutylamine provides insights into the electronic environment of
each carbon atom in the molecule. Due to the symmetry of the molecule, where two identical
butyl chains are attached to a central nitrogen atom, the four carbon atoms of one butyl chain
are chemically equivalent to the corresponding four carbon atoms of the other chain. This
results in a simplified spectrum with four distinct signals.
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The chemical shifts for each carbon atom are influenced by their proximity to the
electronegative nitrogen atom. Carbons directly bonded to the nitrogen (a-carbons) are the
most deshielded and thus appear at the highest chemical shift (downfield). The deshielding
effect of the nitrogen atom diminishes with increasing distance along the carbon chain.[3]

The following table summarizes the 13C NMR chemical shifts for dibutylamine, recorded in
deuterated chloroform (CDCI3).

Carbon Atom Chemical Shift (ppm)
C1 (a-carbon) 48.9
C2 (B-carbon) 325
C3 (y-carbon) 20.5
C4 (d-carbon) 14.0

Solvent: Chloroform-d (CDCI3) Reference: Tetramethylsilane (TMS)

Experimental Protocol

The acquisition of high-quality 13C NMR data is essential for accurate structural elucidation
and purity assessment. Below is a detailed methodology for obtaining the 13C NMR spectrum
of dibutylamine.

3.1. Sample Preparation
o Sample: High-purity dibutylamine (=99.5%) is used.

» Solvent: Deuterated chloroform (CDCI3) is a common solvent for NMR analysis of non-polar
to moderately polar organic compounds.[4]

o Concentration: Approximately 50-100 mg of dibutylamine is dissolved in 0.5-0.7 mL of
CDCI3 in a standard 5 mm NMR tube.

o Reference Standard: Tetramethylsilane (TMS) is added as an internal reference standard for
chemical shifts, with its signal set to 0.0 ppm.
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3.2. NMR Spectrometer and Parameters

Instrument: A high-field NMR spectrometer, such as a Varian HA-100/Digilab FT-NMR-3 or
equivalent, is utilized.[4]

Nucleus: 13C

Frequency: The spectrometer operates at a frequency appropriate for 13C NMR, typically
ranging from 75 to 150 MHz depending on the magnetic field strength.

Acquisition Mode: Proton-decoupled (broadband decoupling) mode is employed to simplify
the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon
atom.

Pulse Sequence: A standard single-pulse sequence is typically used.

Number of Scans: A sufficient number of scans (e.g., 128 to 1024) are accumulated to
achieve an adequate signal-to-noise ratio, as the natural abundance of 13C is low (1.1%).

Relaxation Delay: A relaxation delay (D1) of 1-2 seconds is set between scans to allow for
full relaxation of the carbon nuclei.

Temperature: The experiment is conducted at a constant temperature, typically 25 °C (298
K).

3.3. Data Processing

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a
frequency-domain spectrum using a Fourier transform.

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the
absorptive mode.

Baseline Correction: The baseline of the spectrum is corrected to be flat.

Referencing: The chemical shifts are referenced to the TMS signal at 0.0 ppm.
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Structural Assignment and Visualization

The chemical structure of dibutylamine and the assignment of the 13C NMR signals are
illustrated in the following diagram. The numbering of the carbon atoms corresponds to the
data presented in the table.

Caption: Molecular structure of dibutylamine with 13C NMR peak assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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